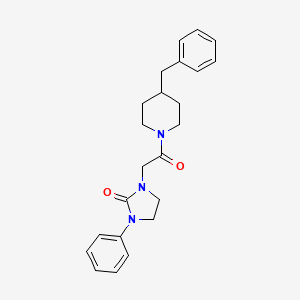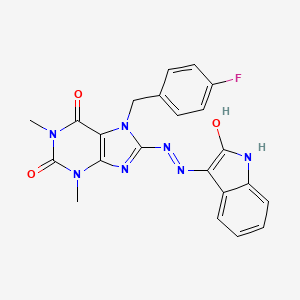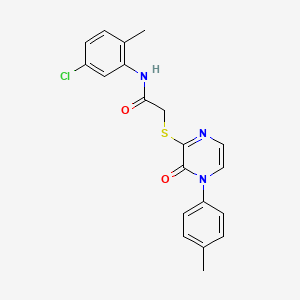
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Novel Anticancer Agents
Research has shown that derivatives of benzimidazole, which share a structural similarity with 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, exhibit a wide range of biological activities, including potential anticancer properties. Specifically, novel 1,2-disubstituted benzimidazoles have been synthesized and studied for their cytotoxic and apoptotic properties against lung cancer cell lines, demonstrating significant antitumor activity. These compounds showed remarkable selectivity and potency, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).
NR1/2B N-methyl-D-aspartate Receptor Antagonists
Another application is in the development of selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Derivatives similar to this compound have been synthesized and identified as potent antagonists of the NMDA receptor, which plays a critical role in neuronal communication. These compounds have shown low nanomolar activity in both binding and functional assays, and some have demonstrated efficacy in animal models of pain, suggesting their potential use in treating conditions related to NMDA receptor dysfunction (Borza et al., 2007).
Poly(ADP-ribose) Polymerase Inhibitors
The compound and its derivatives have been explored for their role as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of pharmacological inhibitors that have a significant impact on the treatment of cancer, particularly in exploiting the concept of synthetic lethality for therapeutic benefit. A specific derivative showed excellent potency against the PARP-1 enzyme, indicating its potential as a therapeutic agent in cancer treatment (Penning et al., 2010).
Antihypertensive Agents
In the realm of cardiovascular research, derivatives have been synthesized and tested for their potential as antihypertensive agents. Specifically, compounds incorporating similar structural motifs have been evaluated for their electrocardiographic, antiarrhythmic, vasorelaxing, and antihypertensive activities, as well as for their in-vitro nitric oxide (NO) releasing ability. Some of these compounds exhibited significant potency, comparable to existing antihypertensive drugs, suggesting their utility in treating cardiovascular diseases (Bhandari et al., 2009).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found to interact with various cellular targets .
Mode of Action
It’s known that piperidine derivatives can play a significant role in pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to interact with sigma receptors , which are involved in a large array of biological functions due to their ability to interact with various proteins and ion channels .
Result of Action
Piperidine derivatives have been found to have a wide range of biological and pharmacological activities .
Eigenschaften
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(18-25-15-16-26(23(25)28)21-9-5-2-6-10-21)24-13-11-20(12-14-24)17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIYZQKPNTFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2798091.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)
![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)



![2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2798108.png)


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)